(1S)-(-)-Camphanic acid

Beschreibung

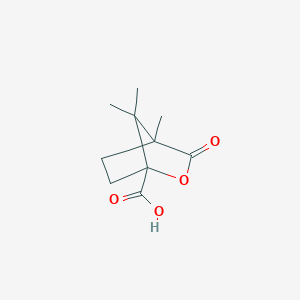

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928556 | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-83-9 | |

| Record name | 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Asymmetric Synthesis

The primary and most celebrated role of (1S)-(-)-camphanic acid is as a chiral resolving agent in asymmetric synthesis. chemicalbook.comcymitquimica.com Asymmetric synthesis is a critical area of chemistry focused on the selective production of one enantiomer of a chiral molecule over the other. Enantiomers, being non-superimposable mirror images of each other, can exhibit profoundly different biological activities, making the synthesis of enantiomerically pure compounds a paramount concern, especially in the pharmaceutical industry.

This compound facilitates the separation of racemic mixtures—equal mixtures of two enantiomers—of alcohols and amines. This is typically achieved by reacting the racemic alcohol or amine with (1S)-(-)-camphanoyl chloride, a derivative of camphanic acid. chemicalbook.com This reaction forms a mixture of diastereomeric esters or amides. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like crystallization or chromatography. researchgate.net Once the diastereomers are separated, the chiral auxiliary, the camphanate group, can be chemically cleaved to yield the desired enantiomerically pure alcohol or amine.

This methodology has been successfully applied to the resolution of a wide range of compounds, including caged xanthones and various alkaloid enantiomers. researchgate.net For instance, the racemic mixture of MAD28, a caged xanthone, was successfully separated into its pure enantiomers using (1S,4R)-(-)-camphanic chloride. researchgate.net Similarly, this chiral derivatizing agent has been instrumental in developing methods for the high-precision determination of individual enantiomers of nornicotine, anatabine, and anabasine (B190304) in tobacco. researchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol cymitquimica.comsigmaaldrich.com |

| Appearance | White to slightly beige crystalline powder chemicalbook.com |

| Melting Point | 201-204 °C sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D −18° (c = 1 in dioxane) sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 13429-83-9 sigmaaldrich.com |

Role As a Chiral Building Block

Beyond its use as a resolving agent, (1S)-(-)-camphanic acid also serves as a valuable chiral building block, or "chiron". chemimpex.comchemimpex.com In this capacity, the camphanic acid molecule, with its inherent and well-defined stereochemistry, is incorporated directly into the structure of a larger, more complex target molecule. This approach is particularly useful in the total synthesis of natural products and other complex organic compounds where the introduction of specific stereocenters is required.

The rigid bicyclic framework of camphanic acid can impart a high degree of stereochemical control during subsequent reactions, guiding the formation of new stereocenters in a predictable manner. Researchers have utilized this compound as a starting material or key intermediate in the synthesis of various complex molecules. chemimpex.comchemimpex.com For example, it has been employed in the synthesis of "naked sugars," which are versatile intermediates for the preparation of various monosaccharides and their analogues, such as deoxypolyoxin C. us.es The stability and reactivity of camphanic acid make it an ideal candidate for a range of chemical transformations in organic synthesis. chemimpex.com

Importance in Enantiomerically Pure Compound Production

Synthesis of this compound

The preparation of this compound is a well-established multi-step process that begins with the naturally occurring (+)-(1R,3S)-Camphoric acid. orgsyn.org The synthesis is designed to proceed with high stereochemical fidelity, ensuring the final product possesses the desired (1S) configuration.

Laboratory-Scale Approaches and Optimization

The laboratory synthesis of this compound typically involves a three-step sequence. orgsyn.org The initial step is the conversion of (+)-(1R,3S)-Camphoric acid to (-)-(1R,3R)-3-chlorocamphoric anhydride (B1165640). orgsyn.org This is achieved by reacting the camphoric acid with phosphorus pentachloride, a process that results in a mildly exothermic reaction. orgsyn.org The crude anhydride is then hydrolyzed to yield this compound. orgsyn.org

An alternative approach for the synthesis of related diazoketones from this compound involves the use of methanesulfonyl chloride and triethylamine, followed by treatment with diazomethane (B1218177). baranlab.org This method, however, can lead to the formation of a methyl ester byproduct. baranlab.org

Table 1: Representative Laboratory Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | (+)-(1R,3S)-Camphoric acid | Phosphorus pentachloride, reflux | (-)-(1R,3R)-3-Chlorocamphoric anhydride | ~90% orgsyn.org |

Derivatization Techniques

The utility of this compound as a chiral resolving agent stems from its ability to be readily converted into derivatives, most commonly esters and amides, with chiral substrates. These derivatization reactions produce diastereomers that exhibit different physical properties, allowing for their separation.

Esterification with Diverse Substrates

Esterification is the most common derivatization technique employing this compound. The reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with a chiral alcohol to form a diastereomeric ester.

The formation of diastereomeric esters is achieved by reacting (1S)-(-)-Camphanic chloride with a racemic or enantiomerically enriched alcohol or amine. The acid chloride is typically prepared by treating this compound with thionyl chloride. orgsyn.org The resulting diastereomeric esters can then be separated by techniques such as fractional crystallization or chromatography. nih.gov

For instance, racemic hydroxy-substituted dithia-aza helicenes have been successfully resolved by forming esters with this compound. mdpi.com The resulting diastereomers were separable by column chromatography, leading to the isolation of highly optically pure helicene enantiomers. mdpi.com Similarly, the resolution of diastereomeric flavonoid esters of this compound has been achieved using reversed-phase HPLC. nih.gov In these cases, the diastereomeric excess of the separated esters can exceed 98%. nih.gov

The success of the separation is often dependent on the substrate. For example, in the resolution of thiabridged baranlab.orghelicenes, the position of the hydroxyl group on the helicene framework was found to be crucial for successful separation of the camphanate esters. rsc.org

Table 2: Examples of Diastereomeric Ester Formation and Separation

| Chiral Substrate | Derivatizing Agent | Separation Method | Outcome |

|---|---|---|---|

| Racemic hydroxy dithia-aza helicene mdpi.com | This compound | Column Chromatography | Successful separation of diastereomers |

| 4',5,7-trihydroxy flavanones nih.gov | This compound | Reversed-phase HPLC | Diastereomeric esters isolated with >98% d.e. |

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.org This phenomenon can sometimes be observed as a side reaction during the purification of diastereomeric esters, particularly during column chromatography on silica (B1680970) gel. researchgate.netresearchgate.net

Research has shown that esters of (+)-ketopinic and (–)-camphanic acids can undergo transesterification during column chromatography. researchgate.netresearchgate.net For example, when using an eluent containing methanol (B129727), the camphanate esters can react with the methanol to form the corresponding methyl esters. researchgate.net This is often attributed to the slightly acidic nature of silica gel, which can catalyze the transesterification process. wikipedia.orgresearchgate.net

Quantum chemical calculations have indicated that the ester bond in camphanic acid esters requires less energy to break compared to similar bonds in esters of other chiral auxiliaries like (–)-borneol, making them more susceptible to transesterification. researchgate.net This potential for transesterification is an important consideration during the purification of diastereomeric camphanate esters, as it can affect the yield and purity of the separated diastereomers. Careful selection of the chromatographic conditions, including the stationary phase and eluent system, is necessary to minimize this unwanted side reaction. wikipedia.org

Formation of Amides

The synthesis of amides from this compound is a crucial derivatization strategy, often employed to introduce the camphanyl moiety into other molecules, thereby creating diastereomers that can be separated or utilized for their specific stereochemical properties. The most common and direct method for amide formation involves the reaction of (1S)-(-)-camphanoyl chloride with a primary or secondary amine. fishersci.fisigmaaldrich.comnih.govkaimosi.comacs.orgresearchgate.netresearchgate.net This acid chloride is readily prepared from this compound by treatment with thionyl chloride. orgsyn.org

The reaction of (1S)-(-)-camphanoyl chloride with an amine is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. nih.govorgsyn.org The choice of solvent can vary, with dichloromethane, ether, and ethyl acetate (B1210297) being common options. fishersci.fi The resulting diastereomeric amides often exhibit distinct physical properties, such as different melting points and chromatographic retention times, which facilitates their separation. orgsyn.org

Alternatively, amides can be formed directly from this compound and an amine, although this typically requires activation of the carboxylic acid. libretexts.orgresearchgate.netlibretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate this transformation. libretexts.org Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl mesylate, which can then react with an amine or diazomethane. baranlab.org

The reactivity of amines towards (1S)-(-)-camphanoyl chloride can be influenced by steric hindrance and the nucleophilicity of the amine. For instance, the formation of amides with α-arylethylamines has been studied to understand the conformational preferences of the resulting diastereomers. researchgate.net Gas-liquid chromatography has been employed to separate diastereomeric amides of racemic cyclic amines, highlighting the utility of this derivatization in chiral resolution. acs.org

Table 1: Methods for Amide Formation from this compound Derivatives

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| (1S)-(-)-Camphanoyl chloride | Primary or Secondary Amine | Pyridine, Dichloromethane/Ether/Ethyl Acetate | Diastereomeric Amides | fishersci.finih.govorgsyn.org |

| This compound | Amine | Dicyclohexylcarbodiimide (DCC) | Amide | libretexts.org |

| This compound | Diazomethane | Methanesulfonyl chloride, Triethylamine | α-Diazoketone | baranlab.org |

| (1S)-(-)-Camphanoyl chloride | α-Arylethylamines | Not specified | Diastereomeric α-arylethylamides | researchgate.net |

Reactions with Nitrogen-Containing Heterocycles

This compound and its derivatives can be reacted with nitrogen-containing heterocycles to synthesize a variety of chiral compounds. researchgate.netrcsi.scienceresearchgate.net These reactions are significant for creating molecules with potential biological activity and for developing new chiral ligands and catalysts. researchgate.net

A common strategy involves the reaction of (1S)-(-)-camphanoyl chloride with a nitrogen heterocycle. For example, esters of (-)-camphanic acid bearing saturated nitrogen-containing heterocycles like morpholine (B109124), piperidine (B6355638), and 4-methylpiperazine have been synthesized. researchgate.net This typically involves a multi-step process where the acid is first converted to the acid chloride, which then reacts with a bromo-alcohol. The resulting bromo-ester subsequently undergoes nucleophilic substitution with the heterocyclic amine to yield the final product. researchgate.net

Research has also explored the synthesis of esters of (-)-camphanic acid with nitrogen-containing heterocycles, although challenges such as transesterification during purification by column chromatography have been noted. researchgate.netresearchgate.net Quantum chemical calculations have been employed to understand the stability of the ester bond in these derivatives compared to other terpenoid esters. researchgate.netrcsi.science

The resulting camphanic acid derivatives incorporating nitrogen heterocycles have been investigated for their biological properties. For instance, derivatives bearing morpholine and triazole moieties have shown inhibitory activity against the Ebola virus glycoprotein. researchgate.net

Table 2: Examples of Reactions of this compound Derivatives with Nitrogen-Containing Heterocycles

| This compound Derivative | Nitrogen-Containing Heterocycle | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| (-)-Camphanic acid bromoethyl ester | Morpholine | Nucleophilic Substitution | Ester with morpholine moiety | researchgate.net |

| (-)-Camphanic acid bromoethyl ester | Piperidine | Nucleophilic Substitution | Ester with piperidine moiety | researchgate.net |

| (-)-Camphanic acid bromoethyl ester | 4-Methylpiperazine | Nucleophilic Substitution | Ester with 4-methylpiperazine moiety | researchgate.net |

Control of Critical Variables: Temperature, Solvent Polarity, and Catalysis

The outcome and efficiency of synthetic methodologies involving this compound are significantly influenced by critical variables such as temperature, solvent polarity, and the use of catalysts. Careful control of these parameters is essential for achieving desired product yields, stereoselectivity, and for minimizing side reactions. chembk.comdntb.gov.uaacs.orgarabjchem.orgcore.ac.uk

Temperature: Temperature plays a crucial role in reactions involving this compound derivatives. For instance, in the preparation of (1S)-(-)-camphanoyl chloride from the acid using thionyl chloride, the reaction mixture is heated under reflux to ensure complete conversion. orgsyn.org Conversely, some reactions require low temperatures to control reactivity. The formation of an α-diazoketone from this compound via the acyl mesylate intermediate is initiated at 0°C and can be carried out at temperatures as low as -50°C. baranlab.org In the synthesis of metal-organic frameworks, temperature can influence the dimensionality of the resulting structure. arabjchem.orgcore.ac.uk

Solvent Polarity: The choice of solvent and its polarity can significantly impact reaction rates and product formation. arabjchem.orgcore.ac.uk For the formation of amides from (1S)-(-)-camphanoyl chloride, solvents like dichloromethane, ether, and ethyl acetate are commonly used. fishersci.fi These non-polar to moderately polar solvents are suitable for dissolving the reactants while facilitating the reaction. In the synthesis of hindered α-diazoketones, acetonitrile (B52724) is used as the solvent. baranlab.org The solubility of reactants and the stability of intermediates are often dependent on the solvent's properties. For instance, (1S)-(-)-camphanoyl chloride is soluble in several organic solvents but reacts with water, highlighting the need for anhydrous conditions in many of its applications. fishersci.fi

Catalysis: Catalysis is another critical factor in the derivatization of this compound. Acid catalysts are often employed to promote reactions. For instance, the preparation of this compound amide from the corresponding acid and an amine can be promoted by an acidic catalyst. chembk.com In the synthesis of porphyrin derivatives, acid-catalyzed condensation is under kinetic control, where the concentration of the acid can affect the formation of diastereomeric products. acs.org The use of a base as a catalyst is also common, such as pyridine in the formation of amides from the acid chloride, which acts as a nucleophilic catalyst and an acid scavenger. nih.govorgsyn.org

Table 3: Influence of Critical Variables on Reactions of this compound

| Variable | Reaction Example | Effect | Reference |

|---|---|---|---|

| Temperature | Preparation of (1S)-(-)-camphanoyl chloride | Reflux temperature ensures complete reaction. | orgsyn.org |

| Temperature | Formation of α-diazoketone | Low temperatures (0°C to -50°C) control reactivity. | baranlab.org |

| Solvent Polarity | Amide formation from acid chloride | Dichloromethane, ether, ethyl acetate are suitable solvents. | fishersci.fi |

| Solvent Polarity | Formation of α-diazoketone | Acetonitrile is used as the solvent. | baranlab.org |

| Catalysis | Amide formation from carboxylic acid | An acidic catalyst promotes the reaction. | chembk.com |

| Catalysis | Amide formation from acid chloride | Pyridine acts as a nucleophilic catalyst and acid scavenger. | nih.govorgsyn.org |

Diastereomeric Resolution of Racemic Mixtures

A primary application of this compound is in the resolution of racemic mixtures, which are 50:50 mixtures of two enantiomers. Since enantiomers possess identical physical properties, their direct separation is often challenging. This compound is used to convert the enantiomeric mixture into a mixture of diastereomers, which have distinct physical properties and can be separated by conventional techniques.

Principles of Diastereomeric Ester Formation for Racemate Separation

The fundamental principle behind using this compound for resolution is the formation of diastereomers. pharmaguideline.com This is typically achieved by reacting a racemic mixture containing a suitable functional group, such as an alcohol or an amine, with the enantiomerically pure this compound or its more reactive derivative, (1S)-(-)-Camphanoyl chloride. orgsyn.orgfishersci.fi

The reaction, an esterification or amidation, covalently links the chiral acid to each enantiomer of the racemate. For a racemic alcohol (containing R- and S-enantiomers), the reaction with this compound yields two different products: the (1S)-ester of the (R)-alcohol and the (1S)-ester of the (S)-alcohol. These two resulting esters are diastereomers. spcmc.ac.in Unlike the original enantiomers, these diastereomers have different physical properties, including melting points, boiling points, and solubility. pharmaguideline.comspcmc.ac.in This difference allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. pharmaguideline.com Once separated, the chiral auxiliary, this compound, can be cleaved from the separated diastereomers to yield the pure enantiomers of the original substance.

Kinetic Resolution Strategies

Kinetic resolution is a technique used for separating enantiomers in a racemic mixture based on the difference in their reaction rates with a chiral catalyst or reagent. When a racemic mixture is reacted with a chiral substance, one enantiomer may react faster than the other. nih.govresearchgate.net This difference in reaction rates leads to one enantiomer being consumed more quickly, leaving an excess of the less reactive enantiomer in the reaction mixture. researchgate.net

This compound and its derivatives can be employed in kinetic resolution strategies, particularly for the acylation of racemic alcohols. tcichemicals.com The efficiency of a kinetic resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting one. nih.gov While enzymatic methods are common, non-enzymatic kinetic resolution through catalytic alcohol silylation or acylation represents an alternative approach. nih.gov In some strategies, dynamic kinetic resolution (DKR) is used, which involves the in-situ conversion of the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomer. nih.govbeilstein-journals.orgbeilstein-journals.org

Case Studies in Chemical Resolution

The utility of this compound as a resolving agent is demonstrated in its successful application across various classes of chemical compounds.

Helicenes are complex, screw-shaped molecules with inherent chirality that makes their resolution a significant challenge. This compound has proven to be an effective chiral auxiliary for the resolution of various thia-bridged heterohelicenes. rsc.orgnih.gov Studies on both nih.govhelicenes and nih.govhelicenes have shown that reacting the racemic helicenol (a helicene with a hydroxyl group) with this compound or its chloride derivative produces a mixture of diastereomeric esters. researchgate.netrsc.org

These diastereomers exhibit different chromatographic behavior, allowing for their separation by flash column chromatography on silica gel. rsc.org For instance, in the resolution of a hydroxy-substituted dithia-aza nih.govhelicene, the diastereomeric esters formed with this compound were successfully separated, leading to the isolation of highly optically pure (≥99% enantiomeric excess) helicene enantiomers after hydrolysis of the ester linkage. researchgate.netresearchgate.netresearchgate.net Research indicates that the success of the resolution is highly dependent on where the chiral auxiliary is attached to the helicene structure. researchgate.net

| Helicene Type | Method | Result | Reference |

|---|---|---|---|

| Thia-bridged nih.govhelicenes | Esterification with this compound followed by flash chromatography | Successful separation of diastereomeric esters | rsc.orgrsc.org |

| Dithia-aza nih.govhelicenes (DTA nih.govH) | Esterification with this compound | Achieved highly optically pure (≥ 99% ee) (P) and (M)-enantiomers | researchgate.net |

Flavanones are a subclass of flavonoids that possess a chiral center at the C2 position, and their biological activities can be influenced by their stereochemistry. nih.govosu.edu this compound has been utilized to develop a method for resolving flavanone (B1672756) enantiomers. A specific method was developed for 4',5,7-trihydroxy flavanones, including naringenin, 8-prenylnaringenin, and 6-prenylnaringenin. nih.govosu.edu

The process involves the formation of tri-(1S)-(-)-camphanic acid esters of the flavanones. nih.gov The resulting diastereomeric esters can then be separated and isolated using reversed-phase high-performance liquid chromatography (HPLC). nih.govosu.edu This technique allowed for the isolation of the diastereomeric esters with greater than 98% diastereomeric excess (d.e.). nih.gov The absolute configurations of the separated flavonoids were subsequently established using circular dichroism spectrometry. nih.gov

| Flavonoid | Derivatization | Separation Technique | Purity Achieved | Reference |

|---|---|---|---|---|

| Naringenin | Tri-(1S)-(-)-camphanic acid ester | Reversed-phase HPLC | >98% d.e. | nih.govosu.edu |

| 8-Prenylnaringenin | Tri-(1S)-(-)-camphanic acid ester | Reversed-phase HPLC | >98% d.e. | nih.govosu.edu |

| 6-Prenylnaringenin | Tri-(1S)-(-)-camphanic acid ester | Reversed-phase HPLC | >98% d.e. | nih.govosu.edu |

1,4-Dihydropyridines (DHPs) are a class of compounds known for their pharmacological activities, and their enantiomers often exhibit different biological effects. mdpi.comresearchgate.net Classical synthesis methods typically yield racemic mixtures of these compounds. mdpi.com this compound has been employed in the resolution of racemic DHP derivatives. For example, the preparation of enantiomerically pure (S)-amlodipine, a well-known calcium channel blocker, has been achieved through a procedure involving the separation of its diastereomeric derivatives formed with (-)-(1S)-camphanic acid. mdpi.comresearchgate.net

The general strategy involves reacting the racemic dihydropyridine (B1217469) with (1S)-(-)-Camphanic chloride to form diastereomeric amides or esters. google.com These diastereomers can then be separated chromatographically. Another approach involves forming diastereomeric salts with (−)-camphanic acid, which can then be separated by crystallization. google.com This method has been applied to resolve methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-5-pyrimidinecarboxylate, where the diastereomeric salts are separated, and the individual enantiomers are subsequently liberated. google.com

| Compound | Resolving Agent | Method | Reference |

|---|---|---|---|

| Amlodipine | (-)-(1S)-Camphanic acid | Formation and separation of diastereomeric derivatives | mdpi.comresearchgate.net |

| Substituted quinazoline (B50416) (L-738,372) | (1S)-(-)-Camphanic chloride | Derivatization and separation | google.com |

| Methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-5-pyrimidine-carboxylate | (−)-Camphanic acid | Formation and crystallization of diastereomeric salts | google.com |

Resolution-Inversion-Recycle Approaches for Chiral Intermediates

A key application of this compound is in sophisticated chiral resolution strategies that enhance efficiency by recycling the undesired enantiomer. A notable example is the practical synthesis of a key chiral intermediate for a novel PGI2 agonist. acs.org In this process, a racemic alcohol, (5-benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol, was resolved.

The method involves:

Esterification: The racemic alcohol is reacted with this compound to form a mixture of diastereomeric esters. acs.org

Diastereoselective Crystallization: One diastereomer crystallizes selectively from the solution, allowing for its separation by filtration. acs.org

Saponification: The separated, desired diastereomer is hydrolyzed (saponified) to yield the enantiopure alcohol. acs.org

Table 1: Key Steps in Resolution-Inversion-Recycle of a Chiral Diol

| Step | Description | Reactant(s) | Product |

|---|---|---|---|

| Resolution | Diastereoselective crystallization | Racemic diol + this compound | Diastereomeric esters |

| Separation | Filtration | Mixture of diastereomeric esters | Pure diastereomeric ester (solid) and other diastereomer (filtrate) |

| Hydrolysis | Saponification of the desired ester | Pure diastereomeric ester | Enantiopure (R)-diol (>99% ee) |

| Recycle | Inversion of the undesired enantiomer via its epoxide | Undesired (S)-diol from filtrate | Racemic diol (for reuse) |

Stereochemical Assignment and Absolute Configuration Determination

Beyond chiral resolution, this compound is crucial for determining the three-dimensional arrangement of atoms in chiral molecules. By converting an enantiomeric or diastereomeric mixture into derivatives with a known chiral reference, spectroscopic analysis becomes more straightforward and conclusive.

Utility in Differentiating Prochiral Hydrogens via Diastereomeric Derivatization

This compound is effective in determining the stereochemistry of molecules containing prochiral centers, such as a methylene (B1212753) group (CH2) with two chemically equivalent hydrogens. These hydrogens are termed "prochiral" because replacing one or the other with a different group would create a new chiral center.

When a molecule with prochiral hydrogens is derivatized with this compound, a new molecule with multiple chiral centers is formed. In this new diastereomeric environment, the formerly equivalent prochiral hydrogens become diastereotopic. This means they are no longer chemically or magnetically equivalent and will exhibit distinct signals in an NMR spectrum. The analysis of these newly distinct signals, including their chemical shifts and coupling constants, allows for the unambiguous assignment of the pro-R and pro-S positions of the hydrogens. researchgate.net

Confirmation of Absolute Configurations using Spectroscopic Methods

NMR spectroscopy is a primary method for determining absolute configuration when using this compound as a chiral derivatizing agent (CDA). researchgate.net The process involves converting a chiral alcohol or amine into a diastereomeric ester or amide by reaction with (1S)-(-)-camphanoyl chloride. nih.govchemicalbook.com Because the two resulting diastereomers have different spatial arrangements, their nuclei experience different magnetic environments.

This leads to observable differences in their ¹H and ¹³C NMR spectra. A key parameter is the chemical shift difference (Δδ) between corresponding protons or carbons in the two diastereomers. A concise method was developed to determine the relative and absolute configurations of aryl-glycerols based on the Δδ values of the diastereotopic methylene protons (H-3) after derivatization. nih.gov By establishing an empirical rule based on these Δδ values, the absolute configuration of the original molecule can be determined. nih.gov For example, in the case of threo enantiomers of aryl-glycerols, a Δδ value below 0.15 ppm indicated a (1R,2R) configuration, while a value above 0.20 ppm indicated a (1S,2S) configuration when measured in pyridine-d5. nih.gov

Table 2: Empirical Rule for Absolute Configuration of Aryl-glycerols via ¹H NMR (Pyridine-d5)

| Diastereomer Pair | Configuration | Δδ (H-3a - H-3b) in ppm |

|---|---|---|

| threo | 1R, 2R | < 0.15 |

| threo | 1S, 2S | > 0.20 |

| erythro | 1R, 2S | > 0.09 |

| erythro | 1S, 2R | < 0.05 |

Data sourced from a study on aryl-glycerol derivatives. nih.gov

X-ray crystallography offers an unambiguous method for determining the absolute configuration of a chiral molecule. The primary challenge is often growing a single crystal of sufficient quality. tcichemicals.com Derivatization with this compound can facilitate crystallization. tcichemicals.com

Since the absolute configuration of this compound is known, it serves as an internal reference within the crystal structure. tcichemicals.com When an X-ray diffraction analysis is successfully performed on the crystalline derivative, the three-dimensional structure of the entire molecule, including the attached analyte, is determined. By knowing the stereochemistry of the camphanate portion, the absolute stereochemistry of the target molecule can be definitively assigned. This technique was famously used to correct the initially misassigned absolute configuration of the active enantiomer of the drug amlodipine. nih.gov X-ray analysis of the amlodipine-(1S)-camphanate derivative unequivocally established its configuration as S. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for stereochemical analysis. nih.govunipi.it The CD spectrum of a chiral compound is highly sensitive to its absolute configuration, and enantiomers produce mirror-image spectra. chiralabsxl.com

When this compound is used as a chiral derivatizing agent, it introduces a chromophore with a known and strong CD signal into the analyte molecule. nih.govuodiyala.edu.iq The resulting diastereomers can be separated by methods like HPLC. nih.gov The CD spectrum of each separated diastereomer is then measured. By comparing the spectra, often with the aid of theoretical calculations or established empirical rules, the absolute configuration of the original molecule can be elucidated. nih.govresearchgate.netresearchgate.net This approach has been successfully applied to establish the absolute configurations of prenylflavonoids after forming their tri-(1S)-(-)-camphanic acid esters and separating the diastereomers. nih.gov The CD spectrum provides a definitive signature that correlates to a specific stereochemical arrangement. chiralabsxl.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usbruker.com This technique is particularly powerful for determining the absolute configuration and solution-state conformation of chiral molecules. biotools.usresearchgate.netnih.govresearchgate.net The methodology involves comparing the experimental VCD spectrum of a molecule with the theoretical spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netnih.gov A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration and the identification of the dominant conformers in solution. researchgate.netnih.gov

In the context of this compound, VCD spectroscopy has been instrumental in elucidating its conformational behavior in different solution environments. researchgate.netnih.gov A study involving the measurement of vibrational absorption and VCD spectra of (-)-(1S,3R)-camphanic acid in deuterated chloroform (B151607) (CDCl₃) at varying concentrations revealed significant insights into its conformational preferences. nih.gov

Research Findings on this compound Conformation:

A detailed investigation combined experimental VCD spectra with DFT calculations (B3PW91 functional and cc-pVTZ basis set) to analyze the conformational landscape of this compound as both a monomer and a dimer. nih.gov The study considered three conformers for both the monomeric and dimeric forms.

In Dilute Solutions (e.g., 0.005 M in CDCl₃):

The monomeric form of this compound is prevalent.

Calculations indicated that the most stable monomer conformer is one that features an intramolecular hydrogen bond between the hydroxyl group and the lactone group. nih.gov

This lowest-energy conformer was found to represent approximately 70% of the monomer population at room temperature. nih.gov

In Concentrated Solutions (e.g., 0.200 M in CDCl₃):

The dominant species is a dimer formed through intermolecular hydrogen bonding between the carboxylic acid groups of two separate monomer units. nih.gov

The formation of this dimer leads to a stabilization of the system. nih.gov

The excellent agreement between the experimentally measured VCD spectra and the Boltzmann population-weighted calculated spectra for both dilute and concentrated solutions allowed for the definitive assignment of the absolute conformation and configuration of this compound under these conditions. nih.gov This demonstrates the capability of VCD spectroscopy to probe subtle structural changes and intermolecular interactions in solution. researchgate.netnih.gov

Data from Conformational Analysis of this compound:

The table below summarizes the key findings from the VCD spectroscopic and computational analysis of this compound in solution.

| Concentration in CDCl₃ | Dominant Species | Key Structural Feature | Relative Population (Monomer) |

| Dilute (0.005 M) | Monomer | Intramolecular H-bond (hydroxyl to lactone) | ~70% for the lowest energy conformer |

| Concentrated (0.200 M) | Dimer | Intermolecular H-bond (carboxyl-carboxyl) | Not Applicable |

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms, making it an invaluable tool for stereochemical and conformational analysis of chiral molecules like this compound and its derivatives. nih.govresearchgate.net The ability to correlate experimental spectra with computationally predicted structures provides a high degree of confidence in the assignment of molecular conformation in solution. researchgate.netnih.gov

Biological and Biochemical Research Applications

Role in Enzyme-Catalyzed Reactions

Detailed studies focusing on the direct role of (1S)-(-)-Camphanic acid within enzyme-catalyzed reactions are not extensively documented in publicly available scientific literature. The primary application of this compound is in chemical synthesis rather than as a direct modulator or substrate in enzymatic assays.

Selective Interactions with Enzymes

Information regarding the selective interactions of this compound with specific enzymes is limited. Research has predominantly focused on its utility as a chemical tool for separating enantiomers, which can then be used to study stereospecific enzyme-ligand interactions, rather than the direct interaction of camphanic acid itself with enzyme active sites.

Elucidation of Biochemical Pathways and Mechanisms

The use of this compound to directly elucidate biochemical pathways or mechanisms is not a common application. Isotopic labeling techniques are more typically employed for tracing the flow of metabolites through cellular pathways nih.gov. While the enantiomerically pure compounds synthesized using camphanic acid as a chiral auxiliary are crucial for studying stereospecific biochemical processes, the acid itself is not directly used as a probe for these pathways.

Applications in the Synthesis of Biologically Active Compounds

The most significant and widely recognized application of this compound is in asymmetric synthesis, where it functions as a chiral auxiliary or a resolving agent. This role is critical in the development of pharmaceuticals, where the chirality of a molecule often dictates its biological activity and safety profile taylorandfrancis.com.

Chiral Auxiliary in Pharmaceutical Agent Synthesis

This compound is a cornerstone in the synthesis of single-enantiomer pharmaceutical compounds. It is typically converted to its more reactive derivative, (1S)-(-)-camphanoyl chloride, which then reacts with racemic mixtures of alcohols or amines. sigmaaldrich.com This reaction produces a mixture of diastereomeric esters or amides. Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting points, allowing for their separation using standard laboratory techniques like crystallization or chromatography. taylorandfrancis.com Once the diastereomers are separated, the camphanate group can be cleaved to yield the desired enantiomerically pure alcohol or amine.

This methodology is crucial because different enantiomers of a drug can have vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. taylorandfrancis.com

Interactive Table: Applications of this compound as a Chiral Auxiliary

| Racemic Compound Class | Derivatization Product | Separation Method | Resulting Enantiomerically Pure Compound |

| Alcohols | Diastereomeric Esters | Crystallization, Chromatography | Pure Alcohol Enantiomers |

| Amines | Diastereomeric Amides | Crystallization, Chromatography | Pure Amine Enantiomers |

Production of Enantiomerically Pure Pharmaceuticals for Enhanced Efficacy

The synthesis of enantiomerically pure drugs is a primary concern in the pharmaceutical industry to ensure therapeutic efficacy and minimize adverse effects. taylorandfrancis.com By providing a reliable method for resolving racemic mixtures, this compound directly contributes to the production of safer and more effective medications. The ability to isolate a single, biologically active enantiomer allows for the development of drugs with improved specificity for their targets, leading to enhanced therapeutic outcomes.

The process of using a chiral auxiliary like this compound involves temporarily incorporating it into a molecule to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed, having served its purpose of guiding the synthesis towards the desired enantiomer.

Exploration of Bioactivity of this compound Derivatives

While this compound itself is primarily known as a synthetic tool, recent research has explored the biological activities of its derivatives.

A study investigating camphene (B42988) derivatives for antiviral properties synthesized esters from (+)-ketopinic and (–)-camphanic acids. These derivatives were tested for their activity against a panel of enveloped pathogenic viruses. nih.gov Specifically, certain esters of camphanic acid containing a saturated nitrogen-containing heterocycle demonstrated notable antiviral effects. nih.govnih.gov

One derivative, a pyrrolidine-containing ester of camphanic acid, showed significant activity against the Influenza A/PR/8/34 (H1N1) virus, Ebola virus (EBOV), and Hantaan virus. nih.govnih.gov Another derivative incorporating a morpholine (B109124) fragment was found to be a particularly effective agent against the Hantaan pseudovirus. nih.gov

Interactive Table: Antiviral Activity of this compound Derivatives

| Derivative | Target Virus | Activity (IC₅₀) | Selectivity Index (SI) |

| Pyrrolidine Derivative (2a) | Influenza A (H1N1) | 45.3 µM | 26 |

| Pyrrolidine Derivative (2a) | Ebola Virus (EBOV) | 18.3 µM | Not specified |

| Pyrrolidine Derivative (2a) | Hantaan Pseudovirus | 9.1 µM | Not specified |

| Morpholine Derivative (7a) | Hantaan Pseudovirus | 5.0 - 14.8 µM range | 78 |

Data sourced from studies on camphene derivatives, including esters of camphanic acid. nih.gov

These findings suggest that the this compound scaffold can be used as a starting point for the development of new bioactive compounds, particularly in the search for novel antiviral agents. nih.gov

Antiviral Properties and Mechanism of Action

There is currently no direct scientific evidence available to describe the antiviral properties or the mechanism of action of this compound against any virus. While synthetic alkaloids derived from a related compound, (+)-camphoric acid, have shown inhibitory activity against influenza A virus strains (H1N1, H3N2, and H5N2), these findings are not directly attributable to this compound. nih.govnih.gov

General antiviral mechanisms for various chemical compounds include the inhibition of viral entry into host cells, disruption of viral genome replication and protein synthesis, and prevention of the release of new virus particles. ebsco.com However, studies to determine if this compound employs any of these mechanisms have not been found in the reviewed literature.

Antibacterial Activities

No specific research data on the antibacterial activities of this compound against any bacterial species were found. The scientific literature details various mechanisms by which other natural and synthetic compounds exhibit antibacterial effects, such as disrupting bacterial membrane function, inhibiting DNA/RNA synthesis, or interfering with cellular metabolism. nih.gov However, there is no indication from the available research that this compound has been investigated for these properties.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms Involving (1S)-(-)-Camphanic Acid

Understanding the reaction mechanisms of this compound is fundamental to its use in separating enantiomers. The process typically involves its conversion to (1S)-(-)-camphanoyl chloride, which then reacts with racemic alcohols or amines to form diastereomeric esters or amides. sigmaaldrich.com These diastereomers, having different physical properties, can then be separated. The mechanistic details of these interactions are governed by the molecule's distinct structural features.

The interaction of this compound with molecular targets is primarily dictated by its three-dimensional structure and the functional groups it contains. In solution, the molecule can exist as a monomer or form a dimer. nih.gov In dilute solutions, the monomeric form is prevalent, characterized by an intramolecular hydrogen bond between the hydroxyl part of the carboxylic acid and the lactone group. nih.gov This interaction creates a specific, stable conformation.

As the concentration increases, the dominant species becomes a dimer, stabilized by intermolecular hydrogen bonds between the carboxyl groups of two separate camphanic acid molecules. nih.gov This dimerization is a key mechanistic feature that influences its reactivity and interaction with other molecules, such as racemic alcohols and amines, during the resolution process. nih.gov The formation of diastereomeric esters via its acid chloride derivative introduces additional chiral centers, which enhances the potential for stereoisomeric separation on chromatographic stationary phases. nih.gov

The carboxylic acid group is the primary site of interaction and is central to the mechanistic function of this compound. Its ability to form strong hydrogen bonds governs the conformational dynamics of the molecule in solution. nih.gov

Intramolecular Hydrogen Bonding : In the monomeric state, the carboxylic acid's hydroxyl group forms an internal hydrogen bond with the lactone group. Calculations have indicated that this conformer is the lowest in energy in dilute solutions, accounting for approximately 70% of the monomeric forms at room temperature. nih.gov

Intermolecular Hydrogen Bonding : In more concentrated solutions, the carboxylic acid groups of two monomers interact to form a stable dimer. nih.gov This intermolecular hydrogen bonding is a classic interaction for carboxylic acids and is the driving force behind the dimerization process. nih.gov

This dual hydrogen-bonding capability of the carboxylic acid group is critical. It dictates the conformational equilibrium between the monomer and the dimer, which in turn affects how the molecule presents itself for reaction with a target racemate, thereby influencing the efficiency of the chiral resolution. nih.gov

Advanced Computational Studies

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to analyze the structure, energy, and spectroscopic properties of molecules like this compound. nih.govcmu.edu Studies have utilized DFT calculations, specifically with the B3PW91 functional and cc-pVTZ basis set, to investigate the different conformers of both the monomer and dimer forms. nih.gov

These calculations successfully predicted that in dilute solutions, the most stable monomer conformer is the one featuring an intramolecular hydrogen bond. nih.gov For concentrated solutions, DFT calculations confirmed that the dimer, formed through intermolecular hydrogen bonding, is the more stable species. nih.gov The theoretical vibrational absorption and circular dichroism (VCD) spectra generated from these computed structures show very good agreement with experimental spectra measured in deuterated chloroform (B151607), allowing for the definitive assignment of the molecule's absolute conformation and configuration in solution. nih.gov

| Species | Condition | Dominant Interaction | Predicted Stability | Experimental Correlation |

|---|---|---|---|---|

| Monomer | Dilute Solution (e.g., 0.005 M) | Intramolecular H-bond (hydroxyl to lactone) | Lowest energy conformer, ~70% population | Good agreement with experimental VA and VCD spectra |

| Dimer | Concentrated Solution (e.g., 0.200 M) | Intermolecular H-bond (carboxyl to carboxyl) | Stabilized form | Good agreement with experimental VA and VCD spectra |

Quantum chemical calculations are employed to determine the intrinsic stability of molecules by computing properties such as bond dissociation energies (BDEs). iphy.ac.cn While specific BDE values for this compound are not extensively published, the methodologies for such calculations on carboxylic acids are well-established. Methods like the hybrid density functional theory (e.g., B3P86) have been shown to accurately predict the BDE of the C–COOH bond in various acids, with results closely matching experimental values. iphy.ac.cn

Applying these methods to this compound would allow for a quantitative assessment of the strength of its covalent bonds, providing insight into its thermal stability and reactivity. For instance, computational modeling has been used to compare the stability of its derivatives, with one study revealing that esters of (–)-Camphanic acid require 15–20% less energy for bond cleavage compared to esters of (–)-borneol, a finding that can inform solvent selection and reaction conditions.

| Compound | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) |

|---|---|---|

| tC₄H₉–COOH (Pivalic Acid) | 83.2 | 82.5 |

| C₂H₃–COOH (Acrylic Acid) | 105.0 | 104.0 |

| C₁₀H₇–2–COOH (2-Naphthoic acid) | 105.8 | 104.8 |

The unique, rigid, and well-defined stereochemistry of this compound makes it a valuable chiral building block, or "chiron," for the synthesis of complex, enantiomerically pure molecules. Modern drug design increasingly relies on computational methods, often termed computer-aided drug design (CADD), to accelerate the discovery process. sysrevpharm.orgtaylorandfrancis.com

In the context of chiral drug design, computational tools are essential for several reasons:

Modeling Interactions : Enantiomers can have dramatically different interactions with chiral biological targets like enzymes and receptors. lifechemicals.com Molecular modeling techniques, such as docking simulations, can predict how a drug candidate derived from camphanic acid would bind to a target protein, helping to rationalize its therapeutic activity. patsnap.com

Virtual Screening : Large libraries of virtual compounds can be created by computationally modifying the camphanic acid scaffold. These libraries can then be rapidly screened against a biological target's structure to identify promising drug candidates before committing to laboratory synthesis. patsnap.comresearchgate.net

Predicting Properties : Computational methods can forecast the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of new molecules, helping to prioritize candidates with better drug-like characteristics. taylorandfrancis.com

Integration in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Chiral Supramolecular Gels

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions. whiterose.ac.ukuniroma1.it The introduction of chirality into these gels can lead to materials with applications in chiral sensing, asymmetric catalysis, and chiroptical devices. beilstein-journals.org

While direct reports on the use of (1S)-(-)-Camphanic acid as a primary gelator are limited, its structural features are highly conducive to the design of chiral LMWGs. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of gel networks. nih.gov Furthermore, the rigid bicyclic structure provides a scaffold for creating molecules with specific shapes that can facilitate one-dimensional self-assembly into fibrillar networks, which is characteristic of supramolecular gels. beilstein-journals.org

The synthesis of chiral supramolecular gelators often involves the derivatization of a chiral molecule to introduce functionalities that promote self-assembly. For instance, amides derived from this compound could be designed to exhibit strong intermolecular hydrogen bonding, leading to the formation of gel networks in various organic solvents. The chirality of the camphanic acid moiety would be transferred to the supramolecular assembly, resulting in helical fibers.

A study on two-component supramolecular gels demonstrated that pairing sulfonic acids, such as (1R)-(-)-10-camphorsulfonic acid, with various organic amines can successfully form gels in multiple organic solvents and water. nih.gov This highlights the synergistic role of both components in gel formation, driven by interactions like hydrogen bonding, ionic interactions, and π-π stacking. nih.gov A similar approach could be envisioned for this compound, where its carboxylic acid group could interact with suitable amine partners to form chiral gelating systems.

Table 1: Potential Interactions for Gel Formation with this compound Derivatives

| Interaction Type | Potential Functional Group on Derivative | Role in Gelation |

| Hydrogen Bonding | Amide, Urea, Carboxylic Acid | Primary driving force for self-assembly into fibers. |

| π-π Stacking | Aromatic moieties attached to the camphanic acid backbone | Directional interactions that stabilize the fibrillar network. |

| Van der Waals Forces | Alkyl chains | Contribution to the overall stability of the self-assembled structure. |

| Ionic Interactions | Carboxylate group with a cationic partner | Formation of two-component gelators. nih.gov |

Supramolecular Chirality and Self-Assembly Phenomena

Supramolecular chirality refers to the chirality that emerges at the level of a molecular assembly, which can be generated from either chiral or achiral building blocks. mdpi.comrsc.org The transfer of chirality from a molecular level to a supramolecular structure is a key concept in this field. nih.gov this compound, with its inherent and well-defined stereochemistry, is an excellent candidate for inducing supramolecular chirality.

The self-assembly of molecules containing the this compound moiety can lead to the formation of hierarchical chiral structures. The process is governed by a combination of non-covalent interactions, where the specific stereochemistry of the camphanic acid unit dictates the handedness of the resulting supramolecular assembly. For example, in the solid state, camphor-containing Schiff bases can form supramolecular helical assemblies. nih.gov

The solvent can also play a crucial role in the expression of supramolecular chirality. mdpi.com The interactions between the self-assembling molecules and the solvent molecules can influence the stability and handedness of the supramolecular structures.

Table 2: Factors Influencing Supramolecular Chirality in this compound Systems

| Factor | Description |

| Molecular Structure | The presence of functional groups that can engage in specific non-covalent interactions. |

| Solvent | The polarity and chirality of the solvent can influence the self-assembly process. mdpi.com |

| Temperature | Can affect the thermodynamics and kinetics of self-assembly. |

| Concentration | The concentration of the chiral molecule can determine the nature and extent of aggregation. |

Applications in Circularly Polarized Luminescence (CPL) Materials

Circularly Polarized Luminescence (CPL) is an emission phenomenon that provides information about the chiral environment of a luminescent species. nih.gov Chiral lanthanide complexes are of particular interest for CPL applications due to their sharp emission bands and high luminescence dissymmetry factors (glum). nih.govnih.gov The chirality in these complexes can be introduced by using chiral ligands.

This compound and its derivatives are promising candidates for the design of chiral ligands for lanthanide ions such as Europium(III) and Terbium(III). researchgate.netchemrxiv.org The coordination of these chiral ligands to a lanthanide ion can induce chirality in the metal-centered emission, resulting in CPL. The rigid structure of the camphanic acid moiety can lead to a well-defined coordination geometry around the lanthanide ion, which is crucial for achieving high CPL activity.

For instance, europium(III) complexes with camphor-based ligands have been reported to exhibit strong CPL activity. nih.govchemrxiv.org The design of the ligand is critical in sensitizing the lanthanide's luminescence, a process known as the "antenna effect." A chromophoric group that can absorb light and efficiently transfer the energy to the lanthanide ion is typically incorporated into the ligand structure.

Table 3: Key Parameters for CPL-Active Lanthanide Complexes

| Parameter | Definition | Importance for this compound Based Ligands |

| Luminescence Dissymmetry Factor (glum) | A measure of the degree of circular polarization in the emitted light. | A high glum value indicates a highly chiral environment around the lanthanide ion, which can be induced by the rigid chiral structure of camphanic acid. nih.gov |

| Quantum Yield (Φ) | The efficiency of the conversion of absorbed photons to emitted photons. | The ligand design must ensure efficient energy transfer to the lanthanide ion to achieve a high quantum yield. nih.gov |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | The ligand should possess a high molar absorptivity at the excitation wavelength to effectively sensitize the lanthanide emission. |

Research on terbium(III) complexes with chiral ligands has shown that conformational rigidity in the ligand design can lead to both large luminescence quantum yields and strong CPL activities. nih.gov This principle can be directly applied to the design of ligands derived from this compound for the development of advanced CPL materials.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (1S)-(-)-Camphanic acid, enabling the separation of the desired enantiomer from its counterpart and other impurities. Both high-performance liquid chromatography and gas chromatography are routinely utilized, often tailored to the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Its application is twofold: assessing the enantiomeric purity of the acid itself and using the acid as a chiral derivatizing agent to resolve other racemic compounds.

Chiral HPLC: To determine the enantiomeric excess (e.e.) of this compound, chiral stationary phases (CSPs) are employed. Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are particularly effective for the separation of acidic compounds chiraltech.com. The separation mechanism relies on the formation of transient diastereomeric ion-pairs between the anionic analyte and the protonated chiral selector on the stationary phase chiraltech.com. Additional interactions like hydrogen bonding, dipole-dipole, and steric interactions contribute to the enantioselective recognition chiraltech.com.

Reversed-Phase HPLC: While chiral columns directly separate enantiomers, reversed-phase HPLC is predominantly used for separating diastereomeric derivatives. This compound is converted into its more reactive form, (1S)-(-)-camphanoyl chloride, which then reacts with racemic alcohols or amines to form stable diastereomeric esters or amides nih.gov. These diastereomers possess different physicochemical properties and can be separated on standard achiral reversed-phase columns (e.g., C18) nih.gov. This indirect method is a powerful tool for determining the enantiomeric composition of a wide range of chiral compounds nih.gov. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with acidic additives like formic or acetic acid to ensure good peak shape and resolution chromatographyonline.com.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) | Separation of diastereomeric esters/amides mdpi.com |

| Mobile Phase | Gradient of Acetonitrile or Methanol in water with 0.1% Formic Acid | Elution of analytes with good peak shape chromatographyonline.com |

| Flow Rate | 0.2 - 1.0 mL/min | Typical analytical flow range |

| Detection | UV at 210-280 nm | Detection of aromatic derivatives or carbonyl chromophores |

| Column Temperature | 25-40 °C | To ensure reproducible retention times |

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound, particularly its optical purity . Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of camphanic acid by GC is challenging, often resulting in poor peak shape and thermal degradation colostate.edu. Therefore, derivatization is a mandatory step before GC analysis libretexts.orggcms.cz.

The most common derivatization method is esterification, converting the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester colostate.edu. This is often achieved by reaction with reagents like diazomethane (B1218177) or by using an alcohol with an acid catalyst colostate.edu. Once derivatized, the resulting compounds can be readily analyzed on common GC columns.

This compound, in the form of its chloride, is also widely used as a chiral derivatizing agent to enable the GC separation of other chiral molecules on achiral columns researchgate.net. The resulting diastereomers have different volatilities and can be separated, allowing for the quantification of the enantiomers of the original analyte researchgate.net.

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Esterification (e.g., with Methanol/H+) or Silylation | Increase volatility and thermal stability colostate.edulibretexts.org |

| Column | Achiral capillary column (e.g., Rtx-200, DB-5) | Separation of diastereomeric derivatives researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC |

| Injector Temperature | ~250 °C | Ensure complete volatilization of the sample |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification and/or identification of analytes |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separation of compounds with different boiling points |

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are indispensable for the unambiguous identification, structural elucidation, and stereochemical confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule chemicalbook.comresearchgate.net.

Advanced, two-dimensional (2D) NMR techniques are often employed for the complete and unambiguous assignment of all signals, which can be challenging due to the complex, rigid bicyclic structure of the molecule tandfonline.comipb.pt.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons ipb.pt.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the connectivity of quaternary carbons ipb.pt.

These advanced techniques are vital for confirming the structure of camphanic acid and its derivatives, ensuring the correct constitution before its use in stereoselective applications tandfonline.com.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (C-CH₃) | ~0.8 - 1.1 | ~10 - 22 |

| Methylene (B1212753) (CH₂) | ~1.5 - 2.4 | ~25 - 35 |

| Methine (CH) | ~1.9 - 2.0 | ~50 - 55 |

| Quaternary (C) | - | ~50 - 95 |

| Carbonyl (C=O, Lactone) | - | ~170 - 180 |

| Carbonyl (C=O, Acid) | - | ~170 - 175 |

| Acid (COOH) | ~12 - 14 (broad) | - |

| Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values found in literature. chemicalbook.comguidechem.com |

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While obtaining suitable single crystals of this compound itself can be challenging, this technique is invaluable for characterizing its crystalline derivatives, such as esters or amides formed with other chiral molecules.

The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the precise calculation of bond lengths, bond angles, and torsion angles. For chiral molecules, the analysis can also determine the absolute configuration of each stereocenter without ambiguity, typically referenced by the Flack parameter. This makes X-ray crystallography the ultimate reference method for confirming the stereochemical integrity of camphanic acid-derived diastereomers, which is crucial when it is used as a resolving agent.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an exceptionally sensitive technique for probing the stereochemistry of molecules like this compound nih.govacs.org.

The CD spectrum of this compound provides a unique fingerprint that is directly related to its absolute configuration. The sign (positive or negative) and magnitude of the Cotton effects in the spectrum can be correlated to specific electronic transitions within the molecule's chromophores (e.g., the carbonyl groups of the lactone and carboxylic acid). Experimental CD spectra are often compared with spectra predicted by quantum mechanical calculations to confirm the absolute configuration of the molecule in solution nih.govacs.org. This technique was instrumental in establishing the absolute configurations of diastereomeric flavonoid esters derived from this compound nih.gov. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, has also been used to study the conformation of camphanic acid in different solutions nih.govacs.org.

Vibrational Circular Dichroism Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful analytical technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule, providing a unique fingerprint of its absolute stereochemistry. By comparing the experimentally measured VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a stereocenter can be definitively assigned.

In the context of this compound, VCD spectroscopy serves as a crucial tool for its stereochemical characterization. Research has demonstrated that the VCD spectrum of this compound is significantly influenced by its concentration in solution, which is attributed to the equilibrium between its monomeric and dimeric forms.

A detailed investigation into the VCD of this compound was conducted in deuterated chloroform (B151607) (CDCl₃) solutions at varying concentrations. acs.orgnih.gov This study combined experimental measurements with Density Functional Theory (DFT) calculations to interpret the observed spectral changes and to elucidate the conformational and configurational details of the molecule in solution.

Experimental and Theoretical Approach

Concentration-Dependent VCD Spectra: Monomer-Dimer Equilibrium

The VCD spectra of this compound exhibit significant changes with increasing concentration, which is indicative of intermolecular interactions, specifically the formation of hydrogen-bonded dimers.

At low concentrations (e.g., 0.005 M): The monomeric form of this compound is predominant. The calculations revealed that the most stable monomer conformer is one that features an intramolecular hydrogen bond between the hydroxyl group and the lactone group. acs.orgnih.gov This conformer is calculated to represent approximately 70% of the monomeric species at room temperature. nih.gov The experimental VCD spectrum at this concentration is in excellent agreement with the calculated spectrum for this stable, intramolecularly hydrogen-bonded monomer.

At high concentrations (e.g., 0.200 M): The dimeric form, created by intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, becomes the dominant species. acs.orgnih.gov The experimental VCD spectrum at this higher concentration shows a strong correlation with the calculated spectrum of the dimer. The agreement between the experimental and theoretical spectra allows for the definitive determination of the absolute configuration and conformation of both the monomer in dilute solutions and the dimer in concentrated solutions. acs.orgnih.gov

The table below summarizes the key experimental VCD bands observed for this compound at different concentrations, highlighting the spectral regions that are most sensitive to the monomer-dimer equilibrium.

| Frequency (cm⁻¹) | ΔA x 10⁻⁵ (0.005 M) | ΔA x 10⁻⁵ (0.045 M) | ΔA x 10⁻⁵ (0.200 M) | Vibrational Assignment |

|---|---|---|---|---|

| ~1790 | - | - | + | C=O stretch (lactone) |

| ~1760 | + | + | - | C=O stretch (carboxylic acid monomer) |

| ~1710 | - | - | + | C=O stretch (carboxylic acid dimer) |

| ~1300 | + | + | - | O-H bend (monomer) |

| ~1250 | - | - | + | Coupled modes (dimer) |

Purity Assessment

While VCD is primarily used for the determination of absolute configuration, it can also be a valuable tool for assessing enantiomeric purity. The intensity of a VCD signal is directly proportional to the enantiomeric excess (ee) of the sample. For a pure enantiomer, the VCD spectrum will show the maximum intensity. For a racemic mixture, the VCD spectrum will be silent as the equal and opposite signals from the two enantiomers cancel each other out. By creating a calibration curve of VCD signal intensity versus known enantiomeric excess, the purity of an unknown sample of this compound can be determined.

The combination of experimental VCD spectroscopy and theoretical calculations provides a robust and reliable methodology for the complete stereochemical characterization of this compound in solution. It not only confirms the absolute configuration but also offers detailed insights into its conformational behavior and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1S)-(-)-Camphanic acid derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves a three-stage process: (1) esterification of the parent compound, (2) substitution with nitrogen-containing heterocycles, and (3) purification via column chromatography. However, transesterification under chromatographic conditions can reduce yields .

- Critical Variables : Temperature, solvent polarity, and catalyst selection (e.g., K10 clay for acid-catalyzed rearrangements) directly affect reaction efficiency. For example, polar solvents may stabilize intermediates but risk hydrolysis of the ester bond .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

- Recommended Techniques :

- NMR Spectroscopy : H and C NMR for confirming stereochemistry and detecting impurities (e.g., residual solvents).

- X-ray Crystallography : To resolve ambiguous stereochemical assignments in chiral derivatives.

- HPLC with Chiral Columns : For purity assessment and enantiomeric excess quantification .

Q. How does this compound facilitate stereochemical analysis in organic synthesis?

- Mechanistic Insight : The rigid bicyclic structure and chiral centers of this compound enable differentiation of prochiral hydrogens in substrates (e.g., α-deuterated alcohols or amines) via diastereomeric derivatization. This is critical for assigning absolute configurations using H NMR splitting patterns .

- Experimental Design : Derivatize the target compound with this compound chloride under anhydrous conditions, then analyze the resulting diastereomers chromatographically or spectroscopically .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to mitigate transesterification and decomposition of this compound esters during purification?

- Problem-Solving Framework :

Alternative Purification : Replace column chromatography with recrystallization using non-polar solvents to minimize ester bond cleavage.

Stability Studies : Conduct kinetic experiments under varying pH and temperature to identify decomposition thresholds.

Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict bond dissociation energies (e.g., IBSI for C–O bonds) and guide solvent selection .

- Case Study : Quantum calculations revealed that (–)-Camphanic acid esters require 15–20% less energy for bond cleavage compared to (–)-borneol esters, informing solvent choices .

Q. What experimental strategies resolve contradictions in reported antiviral activity data for this compound derivatives?

- Data Discrepancy Analysis :

- Standardized Assays : Replicate studies using identical viral strains (e.g., H1N1 influenza A) and cell lines (e.g., MDCK cells) to eliminate variability.